molecular formula C8H9ClN2O3 B8053085 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B8053085
M. Wt: 216.62 g/mol
InChI Key: REQSOLQCDRTGDD-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. This compound is a derivative of benzoxazine and contains a nitro group (-NO2) attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the nitration of 3,4-dihydro-2H-benzo[b][1,4]oxazine. The nitration reaction is usually carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to handle large-scale synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of bioactive compounds that can be used in biological studies and drug discovery.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the nitro group can interact with biological targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the nitro group, resulting in different reactivity and biological activity.

  • 6-Nitro-2H-benzo[b][1,4]oxazine: Similar structure but different positioning of the nitro group, leading to variations in chemical behavior.

  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one:

Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQSOLQCDRTGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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